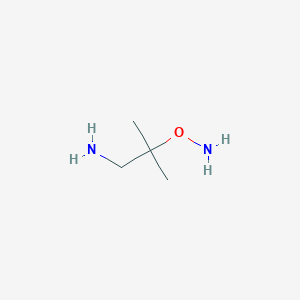
2-(Aminooxy)-2-methylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminooxy)-2-methylpropan-1-amine is a chemical compound known for its unique structure and reactivity It contains an aminooxy group (-ONH2) attached to a methylpropan-1-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminooxy)-2-methylpropan-1-amine typically involves the reaction of isobutene, chlorine, and methyl cyanide. The process includes the following steps:
Combination Reaction: Isobutene, chlorine, and methyl cyanide are combined in specific weight ratios to form N-[1-(chloromethyl)propyl] acetyl chloroamine.
Hydrolysis: The resulting compound undergoes two hydrolysis reactions.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves using cost-effective materials, fewer steps, and conditions that ensure high product purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminooxy)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form oxime derivatives.
Reduction: Reduction reactions can convert the oxime derivatives back to the aminooxy group.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the aminooxy group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and anhydrous conditions
Major Products
The major products formed from these reactions include oxime derivatives, reduced aminooxy compounds, and substituted aminooxy derivatives .
Aplicaciones Científicas De Investigación
2-(Aminooxy)-2-methylpropan-1-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Aminooxy)-2-methylpropan-1-amine involves its ability to form stable oxime linkages with carbonyl groups. This reaction is highly specific and occurs under mild conditions, making it suitable for use in biological systems. The compound targets carbonyl-containing molecules, forming stable oxime bonds that can be used for labeling, crosslinking, and other applications .
Comparación Con Compuestos Similares
2-(Aminooxy)-2-methylpropan-1-amine is unique due to its aminooxy group, which provides higher nucleophilicity and stability compared to similar compounds. Some similar compounds include:
Aminooxyacetic acid: Used as an enzyme inhibitor and in the study of GABA metabolism.
O-amino-functionalized sugars and nucleosides: Used in the synthesis of modified oligonucleotides and peptides.
These compounds share the aminooxy functional group but differ in their specific applications and reactivity profiles.
Propiedades
Fórmula molecular |
C4H12N2O |
|---|---|
Peso molecular |
104.15 g/mol |
Nombre IUPAC |
O-(1-amino-2-methylpropan-2-yl)hydroxylamine |
InChI |
InChI=1S/C4H12N2O/c1-4(2,3-5)7-6/h3,5-6H2,1-2H3 |
Clave InChI |
QIDCJVBDVWLYSS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN)ON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


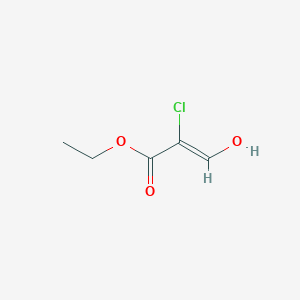
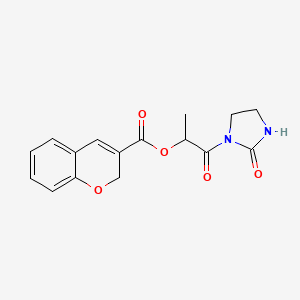
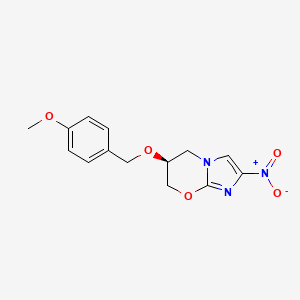


![Ethyl (1R,2S,3R,4R)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12945124.png)
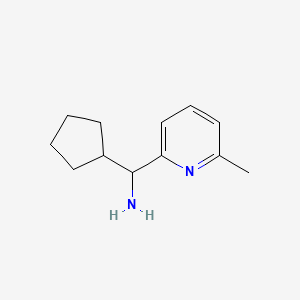
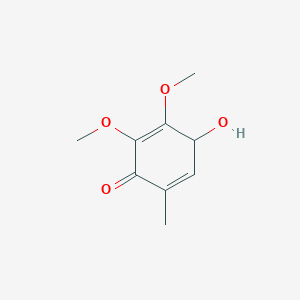
![7-Bromo-4H-benzo[b]imidazo[1,2-d][1,4]oxazine-2-carbaldehyde](/img/structure/B12945151.png)
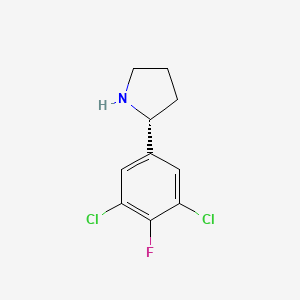
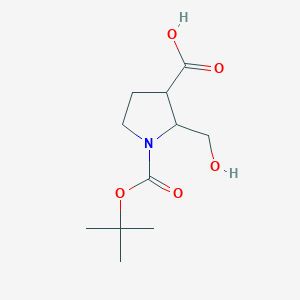
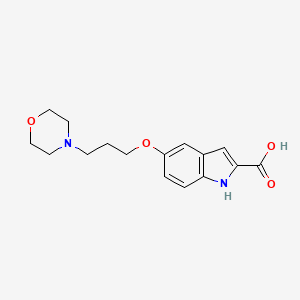
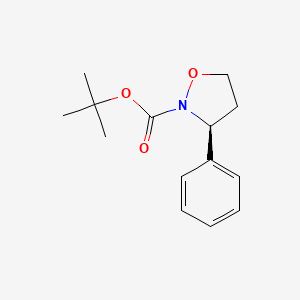
![rel-Methyl (2'S,3R,7a'R)-2-oxo-1',2',5',6',7',7a'-hexahydrospiro[indoline-3,3'-pyrrolizine]-2'-carboxylate](/img/structure/B12945191.png)
